molecular formula C23H21BrN2O4S B3658205 N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide

N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide

Cat. No.: B3658205
M. Wt: 501.4 g/mol
InChI Key: ONXFAUAUNGFONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide is a complex organic compound characterized by the presence of acetyl, benzyl, and bromophenylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Benzylation: The attachment of the benzyl group to the nitrogen atom.

    Sulfonylation: The addition of the bromophenylsulfonyl group to the glycinamide.

Each step requires specific reagents and conditions, such as the use of acetic anhydride for acetylation, benzyl chloride for benzylation, and sulfonyl chloride for sulfonylation. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide
  • N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
  • N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Uniqueness

N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide is unique due to the presence of the bromophenylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[benzyl-(4-bromophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O4S/c1-17(27)19-8-5-9-21(14-19)25-23(28)16-26(15-18-6-3-2-4-7-18)31(29,30)22-12-10-20(24)11-13-22/h2-14H,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXFAUAUNGFONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.